molecular formula C16H12N4O7S B14541242 2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-65-3

2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate

Cat. No.: B14541242
CAS No.: 62204-65-3
M. Wt: 404.4 g/mol
InChI Key: QHUHALOALKTNMU-UHFFFAOYSA-N
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Description

2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that contains a phenyl acetate group attached to a dinitrophenyl carbamothioyl carbamoyl moiety This compound is notable for its complex structure, which includes multiple functional groups such as nitro, carbamothioyl, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps, starting with the preparation of the 2,4-dinitrophenyl carbamothioyl intermediate. This intermediate can be synthesized by reacting 2,4-dinitrophenyl isocyanate with thiourea under controlled conditions. The resulting product is then reacted with phenyl acetate in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can also be reduced to amines under suitable conditions.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl acetate derivatives.

Scientific Research Applications

2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the carbamothioyl and acetate groups can interact with various enzymes and proteins. These interactions can lead to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    Phenyl acetate: A simpler ester used in various chemical reactions.

    Thiourea: A compound with similar carbamothioyl functionality.

Uniqueness

2-{[(2,4-Dinitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

62204-65-3

Molecular Formula

C16H12N4O7S

Molecular Weight

404.4 g/mol

IUPAC Name

[2-[(2,4-dinitrophenyl)carbamothioylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C16H12N4O7S/c1-9(21)27-14-5-3-2-4-11(14)15(22)18-16(28)17-12-7-6-10(19(23)24)8-13(12)20(25)26/h2-8H,1H3,(H2,17,18,22,28)

InChI Key

QHUHALOALKTNMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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